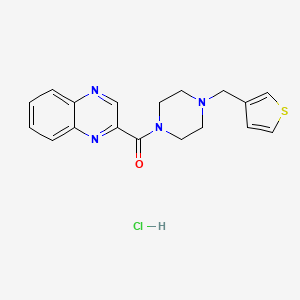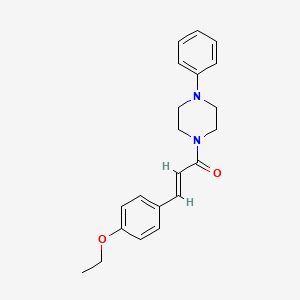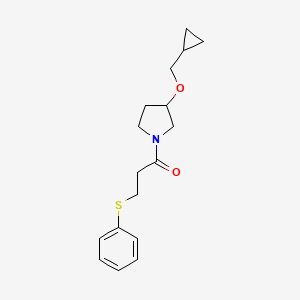
Quinoxalin-2-yl(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Quinoxalines, a class of N-heterocyclic compounds, are important biological agents . They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .Molecular Structure Analysis
Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . Quinoxaline is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .Chemical Reactions Analysis
The synthesis of quinoxaline has been extensively studied for the last two decades . Synthetic pathways to prepare certain derivatives have been explained using the green chemistry approach, cost-effective methods, and therapeutic uses .Physical and Chemical Properties Analysis
Quinoxaline is a low melting solid and is miscible in water . It is a weak base and can form salts with acids .Wissenschaftliche Forschungsanwendungen
5-HT3 Receptor Antagonism
A series of quinoxalin-2-carboxamides, closely related to Quinoxalin-2-yl(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride, were synthesized and evaluated for their antagonistic effects on the 5-HT3 receptor. These compounds showed promise in modulating serotonin type-3 (5-HT3) receptors, a target for conditions like irritable bowel syndrome and nausea caused by chemotherapy (R. Mahesh et al., 2011).
Anti-Inflammatory Properties
Research into the H4 receptor, a target in inflammatory and immune disorders, led to the identification of quinoxaline derivatives as potent ligands with significant in vivo anti-inflammatory effects. This finding indicates the potential therapeutic application of quinoxaline derivatives in treating inflammatory conditions (R. Smits et al., 2008).
Anticancer Activity
The synthesis of new substituted thiophene-quinoline derivatives, including structures similar to this compound, revealed compounds with potent and selective cytotoxic activities against various cancer cell lines. These compounds were evaluated for their ability to inhibit enzymes like EGFR-TK and Topo II, which are critical in cancer cell proliferation (Dina I. A. Othman et al., 2019).
Novel Hypoxic-Cytotoxic Agents
In the search for new cancer treatments, quinoxalinecarbonitrile 1,4-di-N-oxide derivatives have been explored for their hypoxic-cytotoxic activities, targeting hypoxic cancer cells which are often resistant to traditional chemotherapy. These compounds, including variations of this compound, demonstrated significant potential as cancer therapeutics (M. Ortega et al., 2000).
Antimicrobial Activity
A novel series of quinoxaline derivatives were synthesized, including structures akin to this compound, and evaluated for their antibacterial and antifungal activities. These compounds showed promising results against various Gram-positive and Gram-negative bacteria, indicating their potential use in developing new antimicrobial agents (Y. Inoue et al., 1994).
Wirkmechanismus
Target of Action
Quinoxalin-2-yl(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride is a complex compound with a wide range of potential targets. Quinoxaline derivatives have been known to interact with various targets, receptors, or microorganisms .
Mode of Action
It is known that quinoxaline derivatives can interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Quinoxaline derivatives have been reported to affect various biochemical pathways, leading to a wide range of biological activities .
Pharmacokinetics
The pharmacokinetic properties of quinoxaline derivatives can vary widely depending on their specific chemical structure .
Result of Action
Quinoxaline derivatives have been reported to have various biological activities, including anti-cancer, anti-proliferative, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist, and anti-amoebiasis activities .
Action Environment
Environmental factors can significantly influence the action of quinoxaline derivatives .
Zukünftige Richtungen
Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry . Due to the current pandemic situation, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .
Eigenschaften
IUPAC Name |
quinoxalin-2-yl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS.ClH/c23-18(17-11-19-15-3-1-2-4-16(15)20-17)22-8-6-21(7-9-22)12-14-5-10-24-13-14;/h1-5,10-11,13H,6-9,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZSVUWZVLVWMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC=C2)C(=O)C3=NC4=CC=CC=C4N=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(4-methoxyphenyl)-5H-thiazolo[4,3-b][1,3,4]thiadiazol-2-amine](/img/structure/B2612210.png)
![Methyl 2-[6-ethoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2612211.png)


![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dimethoxybenzamide](/img/structure/B2612215.png)
![7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2612216.png)



![2-[(3-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B2612221.png)


![3-chloro-N-[2-(4-methoxyphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2612228.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2612229.png)
